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Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5 (also
known as Divarinol-d5), a deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol). This
document is intended for researchers, scientists, and professionals in drug development who
utilize isotopically labeled compounds for quantitative analysis.

Core Compound Properties

5-Propylbenzene-1,3-diol-d5 is a synthetic, stable isotope-labeled version of 5-
Propylbenzene-1,3-diol, a naturally occurring resorcinol. The incorporation of five deuterium
atoms on the propyl chain makes it an ideal internal standard for mass spectrometry-based
guantification of the parent compound and related analytes, such as cannabigerovarin (CBGV),
in complex matrices.[1][2]

Chemical Structure and Identification

The structure of 5-Propylbenzene-1,3-diol-d5 is characterized by a benzene ring substituted
with two hydroxyl groups at positions 1 and 3, and a deuterated propyl group at position 5.

Systematic Name: 5-(propyl-d5)benzene-1,3-diol Synonyms: Divarinol-d5, 5-Propylresorcinol-
d5 CAS Number: 498542-90-8[1] Molecular Formula: CoH7Ds02 SMILES: [2H]C([2H])
([2HDC([2H])([2H])Cclcc(O)ec(O)el[1]

Diagram of 5-Propylbenzene-1,3-diol-d5 Structure
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Chemical structure of 5-Propylbenzene-1,3-diol-d5.

Quantitative Data Summary

The following table summarizes the key quantitative data for both 5-Propylbenzene-1,3-diol-
d5 and its non-deuterated analog for comparative purposes.

5-Propylbenzene-1,3-diol-

Property d5 5-Propylbenzene-1,3-diol
Molecular Weight 157.22 g/mol 152.19 g/mol

Exact Mass 157.115 g/mol [1] 152.0837 g/mol

CAS Number 498542-90-8[1] 500-49-2

Melting Point Not available 82.8 °C

Boiling Point Not available 234.66 °C (estimate)

DMF: 2 mg/ml; DMSO: 2
Solubility Not available mg/ml; Ethanol: 5 mg/ml; PBS
(pH 7.2): 1 mg/mi

Appearance Not available White to brown crystalline solid

Experimental Protocols
Proposed Synthesis of 5-Propylbenzene-1,3-diol-d5

While a specific detailed synthesis for 5-Propylbenzene-1,3-diol-d5 is not readily available in
the public domain, a feasible synthetic route can be adapted from established methods for the
synthesis of alkylresorcinols and their deuterated analogs. The following protocol is a proposed
method based on a general procedure for preparing deuterated alkylresorcinols.

Diagram of Proposed Synthetic Pathway
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Proposed synthetic route for 5-Propylbenzene-1,3-diol-d5.
Methodology:

o Grignard Reagent Formation: 1,3-Dimethoxy-5-bromobenzene is reacted with magnesium
turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent,
1,3-dimethoxy-5-phenylmagnesium bromide.

o Reaction with Deuterated Aldehyde: The Grignard reagent is then reacted with
propionaldehyde-d6 at low temperature (e.g., -78 °C) to yield 1-(1,3-
dimethoxyphenyl)propan-1-ol-d6.

o Dehydration: The resulting alcohol is dehydrated using an acid catalyst (e.g., p-
toluenesulfonic acid) with heating to produce 1-(1,3-dimethoxyphenyl)prop-1-ene-d5.

o Catalytic Deuteration: The alkene is then subjected to catalytic deuteration using deuterium
gas (D2) and a palladium on carbon (Pd/C) catalyst to give 1,3-dimethoxy-5-propyl-d5-
benzene.

» Demethylation: Finally, the methyl ether groups are cleaved using a strong Lewis acid such
as boron tribromide (BBr3) in an inert solvent like dichloromethane at low temperature to
afford the final product, 5-Propylbenzene-1,3-diol-d5.

 Purification: The crude product is purified by column chromatography on silica gel.

Experimental Workflow: Quantification of
Cannabigerovarin (CBGV) using 5-Propylbenzene-1,3-
diol-d5 as an Internal Standard

5-Propylbenzene-1,3-diol-d5 is an effective internal standard for the accurate quantification of
related compounds, such as cannabigerovarin (CBGV), in various matrices, particularly in
cannabis and hemp products. The following workflow outlines a typical analytical procedure
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of Analytical Workflow
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Workflow for quantification using an internal standard.
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Methodology:
e Sample Preparation:

o A known amount of the sample matrix (e.g., cannabis flower, oil, or extract) is accurately
weighed.

o A precise volume of a standard solution of 5-Propylbenzene-1,3-diol-d5 is added to the
sample.

o The sample is extracted with a suitable organic solvent (e.g., a mixture of methanol and
acetonitrile).

o The mixture is vortexed to ensure thorough extraction and then centrifuged to pellet solid
material.

o The supernatant is collected, diluted if necessary, and filtered through a syringe filter (e.g.,
0.22 um) into an autosampler vial.

e LC-MS/MS Analysis:

o The prepared sample is injected into a liquid chromatography system equipped with a
suitable column (e.g., a C18 reversed-phase column).

o The analyte (CBGV) and the internal standard are separated chromatographically.

o The eluent from the LC is introduced into a tandem mass spectrometer with an
electrospray ionization (ESI) source.

o The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to
selectively detect and quantify the precursor-to-product ion transitions for both CBGV and
5-Propylbenzene-1,3-diol-d5.

o Data Analysis:

o The chromatographic peaks for both the analyte and the internal standard are integrated
to determine their respective areas.
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o A calibration curve is generated by analyzing a series of standards with known
concentrations of CBGV and a constant concentration of the internal standard. The curve
is constructed by plotting the ratio of the peak area of the analyte to the peak area of the
internal standard against the concentration of the analyte.

o The concentration of CBGV in the unknown sample is determined by calculating its peak
area ratio to the internal standard and interpolating this value on the calibration curve.

Conclusion

5-Propylbenzene-1,3-diol-d5 is a valuable tool for researchers and analytical chemists,
particularly in the field of cannabinoid analysis. Its structural similarity and mass difference
compared to its non-deuterated analog make it an excellent internal standard for correcting for
matrix effects and variations in sample preparation and instrument response in LC-MS/MS and
GC-MS methods. The proposed synthesis and analytical workflow provide a framework for its
effective utilization in a research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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